molecular formula C22H17N5O3 B403344 (4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B403344
M. Wt: 399.4g/mol
InChI Key: VNUIODOPCRNAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a nitro group, phenyl groups, and a hydrazono group attached to a dihydropyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-nitrobenzaldehyde with o-tolylhydrazine, followed by cyclization with phenylhydrazine and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydrazono group can be reduced to a hydrazine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituents introduced.

Scientific Research Applications

(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazono group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-phenyl)-5-phenyl-4-(o-tolyl-hydrazono)-2,4-dihydro-pyrazol-3-one
  • 2-(4-Nitro-phenyl)-5-phenyl-4-(m-tolyl-hydrazono)-2,4-dihydro-pyrazol-3-one
  • 2-(4-Nitro-phenyl)-5-phenyl-4-(p-tolyl-hydrazono)-2,4-dihydro-pyrazol-3-one

Uniqueness

(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the hydrazono group provides opportunities for hydrogen bonding and redox interactions.

Properties

Molecular Formula

C22H17N5O3

Molecular Weight

399.4g/mol

IUPAC Name

4-[(2-methylphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H17N5O3/c1-15-7-5-6-10-19(15)23-24-21-20(16-8-3-2-4-9-16)25-26(22(21)28)17-11-13-18(14-12-17)27(29)30/h2-14,25H,1H3

InChI Key

VNUIODOPCRNAOO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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